molecular formula C12H16N2O3 B1474472 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1914970-24-3

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B1474472
CAS No.: 1914970-24-3
M. Wt: 236.27 g/mol
InChI Key: XWRQBVWUIVGWBW-UHFFFAOYSA-N
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Description

4-(3-(Hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyridin-2-one scaffold linked to a 3-(hydroxymethyl)piperidine moiety via a carboxamide bridge. The pyridin-2-one core is a privileged structure in pharmaceutical development, recognized for its role in creating potent inhibitors for various therapeutic targets. Structurally similar pyridin-2-one derivatives have been investigated as selective inhibitors of eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase involved in gene expression, representing a promising avenue in oncology research . Furthermore, the piperidine ring is one of the most significant synthetic fragments in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The integrated hydroxymethyl group on the piperidine ring offers a versatile handle for further synthetic elaboration, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies or to optimize drug-like properties such as solubility and metabolic stability. This combination of features makes this compound a valuable reagent for researchers developing novel small-molecule probes and therapeutic candidates.

Properties

IUPAC Name

4-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-8-9-2-1-5-14(7-9)12(17)10-3-4-13-11(16)6-10/h3-4,6,9,15H,1-2,5,7-8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRQBVWUIVGWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-3-hydroxymethyl Intermediates

The hydroxymethyl-substituted piperidine core can be synthesized via selective functionalization of piperidine derivatives or through catalytic hydrogenation and cyclization methods:

  • Catalytic Hydrogenation and Cyclization: Grygorenko et al. demonstrated palladium- or rhodium-catalyzed hydrogenation approaches to piperidine derivatives, including those bearing hydroxyl groups at the 3-position. The method involves one-pot functionalization of unsaturated intermediates, enabling selective retention of the hydroxyl group by using triethylamine instead of acidic additives, improving yields of 3-hydroxymethylpiperidines.

  • Condensation Reactions: 2-Hydroxymethylpiperidine (2-HMP) can be synthesized or used as a starting material for further derivatization. Condensation of 2-HMP with aldehydes under mild conditions yields oxazolidine derivatives, indicating the accessibility of hydroxymethyl-functionalized piperidines through nucleophilic addition and cyclization routes.

Synthesis of Pyridin-2(1H)-one Derivatives

The pyridin-2-one moiety is a well-studied heterocycle with established synthetic routes:

  • Cyclization and Functionalization: Pyridin-2(1H)-one derivatives can be synthesized by cyclization of suitable precursors such as β-dicarbonyl compounds with nitrogen sources (e.g., ammonia or amines). Kamal et al. synthesized heterocyclic pyridin-2-one derivatives from malononitrile and acetylacetone, demonstrating accessible routes to substituted pyridin-2-ones.

  • Microwave-Assisted and Catalytic Methods: Microwave irradiation and catalytic methods (e.g., Rh(III)-catalyzed C-H functionalization) have been employed to synthesize substituted pyridine and pyridin-2-one analogs efficiently, which could be adapted for the preparation of the pyridin-2-one fragment in this compound.

Integrated Synthetic Route for 4-(3-(Hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Based on the above components, the preparation of the target compound can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of 3-(hydroxymethyl)piperidine Catalytic hydrogenation of unsaturated piperidine precursors using Pd or Rh catalysts with triethylamine additive Selective formation of 3-hydroxymethylpiperidine intermediate with high yield
2 Preparation of pyridin-2-one derivative Cyclization of β-dicarbonyl compounds with nitrogen source (e.g., malononitrile + acetylacetone) under controlled conditions Formation of substituted pyridin-2(1H)-one
3 Coupling (Acylation) Reaction of 3-(hydroxymethyl)piperidine with pyridin-2-one carbonyl derivative (acid chloride or activated ester) under peptide coupling conditions Formation of piperidine-1-carbonyl linkage to pyridin-2-one
4 Purification Extraction, washing, drying, and fractional distillation or chromatography Isolation of pure target compound with high purity

Detailed Research Findings and Optimization Data

Research indicates that:

  • The use of triethylamine as an additive during catalytic hydrogenation improves hydroxyl group retention on the piperidine ring, avoiding acid-induced side reactions.

  • Condensation reactions involving 2-hydroxymethylpiperidine and aldehydes proceed efficiently at neutral pH and mild temperatures, with solvent choice (e.g., dichloromethane) and drying agents (MgSO4) affecting yields.

  • Pyridin-2-one derivatives can be synthesized with moderate to high yields (50–74%) using potassium carbonate-mediated cyclization or microwave-assisted methods, which may be adapted to the target compound's synthesis.

  • Purification by vacuum fractional distillation under reduced pressure (1.2 torr) with careful temperature control prevents decomposition and ensures high purity of the final product.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Condition Yield/Outcome Reference
3-(Hydroxymethyl)piperidine synthesis Pd or Rh-catalyzed hydrogenation with triethylamine additive High yield, selective hydroxyl retention
Pyridin-2-one derivative synthesis Cyclization of β-dicarbonyl + nitrogen source; microwave-assisted Moderate to high yield (50–74%)
Piperidine-1-carbonyl linkage formation Acylation with activated pyridin-2-one derivative under peptide coupling conditions Efficient coupling, high purity
Purification Vacuum fractional distillation (1.2 torr) Pure, colorless liquid

Chemical Reactions Analysis

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-carboxypiperidine-1-carbonyl)pyridin-2(1H)-one.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
Target Compound 4-(3-(Hydroxymethyl)piperidine-1-carbonyl) ~255 Hydroxymethyl, Carbonyl Potential CNS/metabolic targets
4-(Hydroxymethyl)pyridin-2(1H)-one 4-(Hydroxymethyl) 125.13 Hydroxymethyl Synthetic intermediate
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-(4-Phenyl-piperazine) ~350 Piperazine, Phenyl Serotonin reuptake inhibition (SSRI)
5-(Trifluoromethyl)pyridin-2(1H)-one derivative 5-(Trifluoromethyl), 4-benzyl-piperazine ~450 Trifluoromethyl, Piperazine Diabetic nephropathy (multi-target)
3-(Hydroxymethyl)pyridin-2(1H)-one 3-(Hydroxymethyl) 125.13 Hydroxymethyl Biochemical intermediate

Key Structural Differences and Implications

Substituent Position :

  • The target compound’s piperidine-1-carbonyl group at the 4-position distinguishes it from simpler analogues like 4-(hydroxymethyl)pyridin-2(1H)-one (hydroxymethyl directly on pyridine) .
  • Compounds with substituents at the 5-position (e.g., 5-(trifluoromethyl) ) often exhibit enhanced metabolic stability due to halogenation, but lack the conformational flexibility of the piperidine ring .

Piperazine-containing derivatives (e.g., ) show stronger binding to serotonin transporters, but the target’s piperidine moiety may reduce off-target interactions due to reduced basicity .

Biological Activity: SSRI Activity: Piperazine-substituted pyridinones () exhibit nanomolar potency in serotonin reuptake inhibition, whereas the target’s piperidine-hydroxymethyl group may shift activity toward other targets (e.g., kinases or GPCRs) . Multi-Target Agents: The trifluoromethyl-piperazine derivative () targets diabetic nephropathy via TGF-β and NF-κB pathways, suggesting that the target compound’s hydroxymethyl group could modulate similar pathways with altered selectivity .

Physicochemical Properties

  • Melting Points : Pyridin-2(1H)-one derivatives with halogen substituents (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, while hydroxymethyl-substituted analogues (e.g., target compound) likely have lower melting points (~150–200°C) .
  • Solubility : The hydroxymethyl group improves water solubility compared to lipophilic groups like 4-(trifluoromethoxy)phenyl (), which may enhance bioavailability .

Biological Activity

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound notable for its structural features, combining a piperidine ring with a pyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1914970-24-3
  • InChI Key : XWRQBVWUIVGWBW-UHFFFAOYSA-N

The compound can be synthesized through various methods, typically involving the reaction of 3-(hydroxymethyl)piperidine with pyridine-2,3-dione under controlled conditions to ensure high yield and purity .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structural motifs have been shown to inhibit enzymes involved in cancer progression, suggesting that this compound may possess similar properties.

Antioxidant Activity

Research indicates that compounds containing the piperidine and pyridinone structures can exhibit antioxidant properties. The hydroxymethyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results from these assays indicate a dose-dependent decrease in cell viability, particularly in prostate cancer cell lines (PC3 and DU145). The IC50 values for cell viability reduction were recorded, demonstrating the compound's potential as an anticancer agent:

CompoundCell LineIC50 (μg/mL)Time Point
4-(3-Hydroxymethyl)piperidinePC340.1 ± 7.924 h
DU14598.14 ± 48.324 h
PC327.05 ± 3.948 h
DU14562.5 ± 17.348 h

These findings suggest that the compound may induce apoptosis in cancer cells via mechanisms such as chromatin condensation and DNA damage .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure ComparisonBiological Activity
4-(3-Hydroxymethyl)piperidine-1-carbonyl)pyridin-3(1H)-oneDifferent carbonyl position on pyridinone ringSimilar enzyme inhibition potential
4-(3-Hydroxymethyl)piperidine-1-carbonyl)quinolin-2(1H)-oneQuinolinone moiety instead of pyridinonePotentially different pharmacological properties

This comparison highlights the unique features of the target compound that may contribute to its specific biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one and its derivatives?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with pyridin-2(1H)-one scaffolds. For example, describes methods C and D for analogous compounds, yielding products via nucleophilic substitution or cyclization (e.g., 23% yield for 4p and 67% for ethyl ester derivative 5). Carbene-catalyzed [3+3] annulation ( ) offers a one-pot approach for dihydropyridin-2-ones, which may be adapted for this compound.
  • Characterization : Use IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, 19F^{19} \text{F}-NMR (for fluorinated analogs), and HRMS to confirm structural integrity .

Q. How are intermediates and final products characterized to ensure purity and structural accuracy?

  • Methodology :

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR identify functional groups and regiochemistry (e.g., diastereotopic protons in piperidine rings). 19F^{19} \text{F}-NMR is critical for fluorinated derivatives ( ).
  • Mass Spectrometry : HRMS (e.g., FTMS-APCI) validates molecular weight with <5 ppm error ( ).
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use gloves, lab coats, and eye protection. emphasizes immediate decontamination of skin/eye contact with water.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).
  • Waste Disposal : Follow P501/P502 guidelines (e.g., incineration for organic waste) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-(3-(hydroxymethyl)piperidine derivatives?

  • Methodology :

  • Catalyst Screening : highlights the role of catalysts (e.g., HCl, phosphates) in accelerating reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps.
  • Temperature Control : reports higher yields (67%) for ethyl ester derivatives at controlled temperatures (e.g., 0–25°C).
    • Data Analysis : Use Design of Experiments (DoE) software (e.g., GraphPad Prism 6 in ) to model interactions between variables .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : uses thermal pain threshold tests (Sprague–Dawley rats) to assess analgesic activity. Replicate experiments with varying doses (e.g., 10–100 mg/kg) to identify EC50_{50}.
  • Toxicology Profiling : Acute toxicity assays (e.g., LD50_{50}) in CD-1 mice differentiate therapeutic windows from toxic thresholds.
  • Statistical Validation : Apply ANOVA or non-parametric tests to address variability in biological replicates .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodology :

  • QSAR Modeling : Use tools like ACD/Labs Percepta ( ) to estimate biodegradability and bioaccumulation.
  • Environmental Compartment Analysis : Follow INCHEMBIOL guidelines ( ) to study abiotic/biotic degradation in soil/water systems.
  • Metabolite Identification : LC-MS/MS detects transformation products (e.g., hydroxylated derivatives) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H2_2O2_2) and monitor degradation via HPLC ( ).
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC-QTOF .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

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